

Application Notes and Protocols for the S2101 Clinical Study

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Topic: **S2101** Study Endpoints and Efficacy Assessment Criteria Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The SWOG **S2101** clinical trial, also known as the BiCaZO study, is a Phase II immunoMATCH pilot study evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1][2][3] A key feature of this study is the stratification of patients based on tumor biomarkers to investigate predictive correlations with treatment response.[1][2][3] These application notes provide a detailed overview of the study's endpoints and the criteria for assessing treatment efficacy, intended for researchers, scientists, and professionals in drug development.

Study Endpoints

The **S2101** study is designed with primary and secondary endpoints to thoroughly evaluate the feasibility of biomarker-based stratification and the efficacy of the combination therapy.

Primary Endpoints

The primary objectives of the **S2101** study are centered on the feasibility of real-time biomarker assessment and the overall response to treatment within biomarker-defined subgroups.[4]



Endpoint	Description	Assessment Method
Feasibility of Molecular Characterization	To assess the proportion of participants for whom molecular characterization based on Tumor Mutational Burden (TMB) and Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS) can be completed within a 21-day turnaround time from biopsy.[4]	Tracking of sample receipt, processing, and reporting timelines.
Overall Response Rate (ORR)	To evaluate the efficacy of cabozantinib plus nivolumab by determining the proportion of patients with a confirmed or unconfirmed partial response (PR) or complete response (CR). This is assessed in each disease cohort, both across and within the tumor biomarker subgroups.[4]	Tumor assessments using imaging studies, evaluated by RECIST 1.1 criteria.

Secondary Endpoints

The secondary endpoints aim to provide a broader understanding of the treatment's efficacy, safety, and the role of the selected biomarkers.[4]



Endpoint	Description	Assessment Method
Difference in ORR	To assess the difference in Overall Response Rate between the defined tumor marker subgroups for each disease cohort.[4]	Statistical comparison of ORR between biomarker-defined patient groups.
Safety and Tolerability	To assess the safety and tolerability profile of the cabozantinib and nivolumab combination in the study population.	Monitoring and grading of adverse events according to a standardized system (e.g., CTCAE).
Disease Control Rate (DCR)	To estimate the proportion of patients who achieve a complete response, partial response, or stable disease.[4]	Tumor assessments using imaging studies, evaluated by RECIST 1.1 criteria.
Progression-Free Survival (PFS)	To estimate the time from treatment initiation to disease progression or death from any cause.[4][5][6][7][8][9]	Regular tumor assessments via imaging to determine the date of the first documented disease progression.
Overall Survival (OS)	To estimate the time from treatment initiation to death from any cause.[4][5][7][9]	Monitoring of patient survival status.
Assay Failure Rate and Timing	To assess the proportion of patients with assay failure and the time from tissue collection to the determination of the molecular group.[4]	Laboratory and data management tracking.

Efficacy Assessment Criteria

The evaluation of treatment efficacy in the **S2101** study is based on the standardized Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[1][2][10][11][12][13] [14]



RECIST 1.1 Overview

RECIST 1.1 provides a standardized methodology for measuring tumor burden and defining objective changes in tumor size in response to therapy.[1][2][10][11][12][13][14]

- Measurable Lesions: At baseline, up to five of the largest and most reproducible lesions are selected as "target lesions," with a maximum of two lesions per organ.[1][12] To be considered measurable, lesions must have a longest diameter of at least 10 mm on CT scan (with a slice thickness of no more than 5 mm).[1][10] Lymph nodes are considered measurable if their short axis is ≥15 mm.[10][12]
- Non-Target Lesions: All other sites of disease are identified as "non-target lesions" and are followed qualitatively.[1]
- Baseline Assessment: The sum of the longest diameters of all target lesions is calculated at baseline and serves as the reference for subsequent response assessments.[1]

Response Categories

The following categories are used to classify the tumor response at each evaluation time point:



Response Category	Criteria
Complete Response (CR)	Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in their short axis to <10 mm.[1][11]
Partial Response (PR)	At least a 30% decrease in the sum of the diameters of target lesions, taking the baseline sum as a reference.[1][11]
Progressive Disease (PD)	At least a 20% increase in the sum of the diameters of target lesions, taking the smallest sum recorded since the start of treatment as a reference. There must also be an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.[1][2][11]
Stable Disease (SD)	Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD, taking the smallest sum of diameters while on study as a reference.[11]

Experimental Protocols Tumor Biomarker Assessment

A central component of the **S2101** study is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Score (TIS) derived from gene expression profiling.

- 1. Tissue Sample Acquisition and Processing:
- Biopsy: A fresh biopsy of a tumor lesion is required for biomarker analysis.[15]
- Sample Handling: The collected tissue is handled according to specific protocols to preserve
 the integrity of nucleic acids for downstream analysis. This typically involves immediate
 fixation in formalin and embedding in paraffin (FFPE) or snap-freezing.

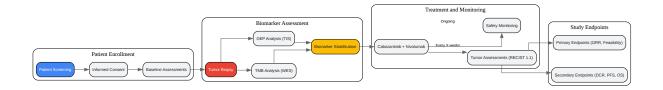


- Pathology Review: A pathologist reviews the tissue to confirm the presence of sufficient tumor cells for analysis.
- 2. Tumor Mutational Burden (TMB) Analysis:
- Methodology: TMB is determined using whole-exome sequencing (WES) to identify the total number of somatic mutations per megabase of the tumor genome.
- Protocol:
 - DNA Extraction: Genomic DNA is extracted from the tumor tissue and a matched normal blood sample.
 - Library Preparation: DNA is fragmented, and sequencing libraries are prepared using a commercially available kit.
 - Exome Capture: The coding regions of the genome (exome) are captured using hybridization probes.
 - Sequencing: The captured DNA is sequenced on a high-throughput sequencing platform.
 - Bioinformatics Analysis:
 - Sequencing reads are aligned to the human reference genome.
 - Somatic mutations (single nucleotide variants and small insertions/deletions) are identified by comparing the tumor and normal sequences.
 - The TMB is calculated as the number of non-synonymous mutations per megabase of the captured exome.
- 3. Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS):
- Methodology: The TIS is a multi-gene signature that reflects the level of immune-related gene expression in the tumor microenvironment.
- Protocol:



- RNA Extraction: Total RNA is extracted from the tumor tissue.
- Gene Expression Analysis: The expression levels of a predefined panel of immune-related genes are measured. This can be done using various platforms such as NanoString nCounter or RNA sequencing.
- TIS Calculation: A proprietary algorithm is used to calculate the TIS based on the expression levels of the signature genes.

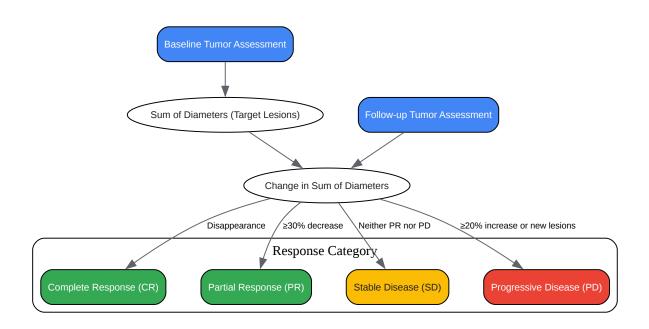
Visualizations



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Caption: Workflow of the **S2101** clinical trial.





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Methodological & Application





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